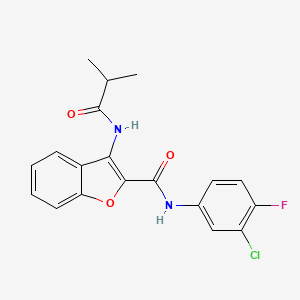

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a 3-chloro-4-fluorophenyl group and an isobutyramido substituent. The chloro and fluoro substituents may enhance lipophilicity and metabolic stability, while the benzofuran scaffold could contribute to π-π stacking interactions in biological targets or polymer matrices .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-10(2)18(24)23-16-12-5-3-4-6-15(12)26-17(16)19(25)22-11-7-8-14(21)13(20)9-11/h3-10H,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVPEDPJBQCALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multi-step organic reactionsThe isobutyramido group is then introduced via amide bond formation using isobutyric acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of tyrosine kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

*Calculated molecular weight based on formula.

Key Observations:

Core Structure: The target compound’s benzofuran core differentiates it from phthalimide-based monomers (e.g., 3-chloro-N-phenyl-phthalimide) . In contrast, cyprofuram (a pesticide) incorporates a cyclopropane and tetrahydrofuran moiety, emphasizing the role of ring saturation in pesticidal activity .

Halogenation Patterns: The 3-chloro-4-fluorophenyl group in the target compound provides dual halogenation, which may improve binding affinity compared to mono-halogenated analogues (e.g., 4-fluorophenyl in ’s compound) . Dual halogens could enhance hydrophobic interactions and resistance to oxidative metabolism.

Amide Substituents: The isobutyramido group in the target compound offers a branched alkyl chain, contrasting with the dimethylaminopropyl group in ’s carboxamide. The latter’s tertiary amine may confer basicity, influencing solubility and membrane permeability .

Functional and Application Differences

- Polymer Synthesis: 3-Chloro-N-phenyl-phthalimide () is a monomer for polyimides, leveraging its planar structure for polymer backbone rigidity. The target compound’s benzofuran core lacks the anhydride-forming capacity of phthalimides, limiting its utility in traditional polymer chemistry .

- The target compound’s isobutyramido group may reduce toxicity compared to tertiary amines but requires empirical validation .

- Pesticidal Activity : Cyprofuram () demonstrates that chloro-substituted aryl rings combined with carboxamide linkages are effective in agrochemicals. The target compound’s benzofuran scaffold might lack the steric or electronic features required for pesticidal target engagement .

Physicochemical and Pharmacokinetic Inferences

- Lipophilicity: The chloro and fluoro substituents likely increase logP compared to non-halogenated analogues, improving membrane permeability but risking solubility limitations.

- Metabolic Stability : Dual halogenation may slow hepatic metabolism relative to compounds like ’s biphenyl derivative, which lacks halogen protection .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C22H22ClF2N2O3

- Molecular Weight: 426.8 g/mol

- CAS Number: 888465-61-0

The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the 3-chloro-4-fluorophenyl group is significant as it enhances the compound's interaction with biological targets.

Research indicates that this compound acts as an inhibitor of tyrosinase, an enzyme crucial in melanin production. Tyrosinase inhibitors are sought after for their applications in treating skin pigmentation disorders and potential neuroprotective effects in conditions like Parkinson's disease .

Key Findings:

- Tyrosinase Inhibition: The compound has been shown to effectively inhibit tyrosinase from Agaricus bisporus, suggesting its potential utility in cosmetic and therapeutic applications related to hyperpigmentation .

- Structure-Activity Relationship (SAR): The incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes has been linked to enhanced inhibitory activity against tyrosinase, as demonstrated through docking studies that reveal favorable interactions at the enzyme's catalytic site .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Tyrosinase Inhibition | Effective against Agaricus bisporus tyrosinase, with potential applications in skin care products and treatments for pigmentation disorders. |

| Neuroprotective Potential | May offer protective effects against neurodegenerative diseases due to its ability to modulate melanin production, which is implicated in such conditions. |

Case Studies and Research Findings

- In Vitro Studies: In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of tyrosinase activity. These studies utilized both enzymatic assays and molecular modeling to confirm the binding affinity of the compound to the active site of tyrosinase .

- Comparative Analysis: When compared with traditional tyrosinase inhibitors, compounds containing the 3-chloro-4-fluorophenyl moiety showed superior potency, indicating that structural modifications can lead to improved biological efficacy .

- Pharmacological Applications: The dual functionality of this compound not only as a cosmetic agent but also as a potential therapeutic for neurodegenerative diseases highlights its versatility in pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.